(R)-ML375

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

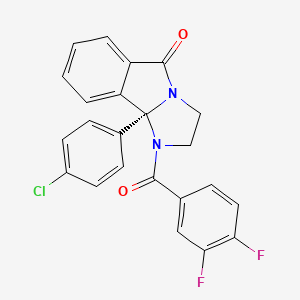

C23H15ClF2N2O2 |

|---|---|

Molecular Weight |

424.8 g/mol |

IUPAC Name |

(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one |

InChI |

InChI=1S/C23H15ClF2N2O2/c24-16-8-6-15(7-9-16)23-18-4-2-1-3-17(18)22(30)28(23)12-11-27(23)21(29)14-5-10-19(25)20(26)13-14/h1-10,13H,11-12H2/t23-/m1/s1 |

InChI Key |

GXBAKXRLQAPKEE-HSZRJFAPSA-N |

Isomeric SMILES |

C1CN([C@@]2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F |

Canonical SMILES |

C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

(R)-ML375 as a Negative Control for ML375: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in ML375

ML375, also known as (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one, is a potent and highly selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR).[1][2] The M5 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for various neurological and psychiatric disorders.[3] A critical feature of ML375 is the presence of a chiral center, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: (S)-ML375 and (R)-ML375.

In pharmacology, the three-dimensional structure of a molecule is paramount to its biological activity.[4][5] Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[6] Often, one enantiomer, the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to off-target effects or toxicity.[6][7] The selective interaction of a drug with its biological target, such as a receptor or enzyme, is highly dependent on a precise molecular fit, akin to a key fitting into a lock.

The biological activity of ML375 resides exclusively in its (S)-enantiomer.[1] Its counterpart, this compound, is devoid of significant activity at the M5 mAChR.[1] This stark difference in activity makes this compound an ideal negative control for in vitro and in vivo studies investigating the effects of ML375. The use of an inactive enantiomer as a negative control is a rigorous approach in drug development to ensure that the observed biological effects are specifically due to the interaction of the active enantiomer with its intended target and not a result of non-specific or off-target effects of the chemical scaffold.[4][6]

The Role of this compound as a Negative Control

The fundamental principle behind using this compound as a negative control is that it possesses the same physicochemical properties as the active (S)-enantiomer (ML375), such as solubility and chemical reactivity, but lacks the specific stereochemical configuration required to bind to and modulate the M5 muscarinic receptor. Therefore, any experiment where (S)-ML375 elicits a response and this compound does not, provides strong evidence that the observed effect is mediated specifically through the M5 receptor.

Comparative Biological Activity

The differential activity of the ML375 enantiomers has been quantified in functional assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the (S) and (R) enantiomers of ML375 at the human M5 muscarinic acetylcholine receptor (hM5 mAChR).

| Compound | Enantiomer | hM5 IC50 |

| ML375 | (S) | 300 nM[1] |

| This compound | (R) | > 30 µM[1] |

Table 1: Comparative in vitro activity of ML375 enantiomers at the human M5 muscarinic acetylcholine receptor.

The data clearly demonstrates that the (S)-enantiomer is approximately 100-fold more potent than the (R)-enantiomer, highlighting the profound stereoselectivity of the M5 receptor for this chemical scaffold.

M5 Muscarinic Acetylcholine Receptor Signaling Pathway

ML375 exerts its effect by negatively modulating the signaling of the M5 mAChR. The M5 receptor primarily couples to Gq/11 G-proteins.[1][8] Upon activation by the endogenous agonist acetylcholine, the M5 receptor initiates a downstream signaling cascade that leads to an increase in intracellular calcium levels.

The signaling pathway can be summarized as follows:

-

Agonist Binding: Acetylcholine binds to the orthosteric site of the M5 mAChR.

-

G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10][11]

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[10][11]

ML375, as a negative allosteric modulator, binds to a site on the M5 receptor that is distinct from the acetylcholine binding site. This binding event reduces the affinity and/or efficacy of acetylcholine, thereby dampening the activation of this signaling cascade.

M5 Muscarinic Receptor Signaling Pathway

Experimental Protocols

To verify the differential activity of (S)-ML375 and this compound, specific in vitro assays are employed. The following are detailed methodologies for key experiments.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the M5 mAChR.

Objective: To determine the potency of ML375 enantiomers in inhibiting acetylcholine-induced calcium mobilization in cells expressing the M5 mAChR.

Materials:

-

CHO or HEK293 cells stably expressing the human M5 mAChR.

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (to prevent dye leakage).

-

Acetylcholine (agonist).

-

(S)-ML375 and this compound.

-

96- or 384-well black, clear-bottom assay plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

-

Cell Plating: Seed the M5 mAChR-expressing cells into the assay plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the cell culture medium from the plates and add the dye loading buffer. Incubate the plates at 37°C for 1 hour.

-

Compound Preparation: Prepare serial dilutions of (S)-ML375 and this compound in assay buffer. Also, prepare a stock solution of acetylcholine at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay Procedure: a. Wash the cells with assay buffer to remove excess dye. b. Add the different concentrations of (S)-ML375 and this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. c. Place the plate in the fluorescence plate reader and measure the baseline fluorescence. d. Inject the acetylcholine solution into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: a. The change in fluorescence intensity is proportional to the increase in intracellular calcium. b. Normalize the data to the response of the vehicle control (e.g., DMSO). c. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enantiomer.

Calcium Mobilization Assay Workflow

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and can be used to determine the affinity of unlabeled compounds.

Objective: To determine the affinity (Ki) of ML375 enantiomers for the M5 mAChR.

Materials:

-

Cell membranes prepared from cells or tissues expressing the M5 mAChR.

-

Radioligand, typically a high-affinity antagonist such as [3H]-N-methylscopolamine ([3H]-NMS).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

(S)-ML375 and this compound.

-

Non-specific binding control (e.g., a high concentration of atropine).

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Protocol:

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and increasing concentrations of the unlabeled competitor ((S)-ML375 or this compound).

-

Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [3H]-NMS) to all wells. For determining non-specific binding, add a saturating concentration of an unlabeled antagonist like atropine (B194438) instead of the test compounds.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the competitor. b. Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The stark difference in biological activity between (S)-ML375 and this compound underscores the principle of stereoselectivity in pharmacology. The inactivity of this compound at the M5 muscarinic acetylcholine receptor makes it an indispensable tool for researchers. By employing this compound as a negative control, scientists can confidently attribute the observed effects of (S)-ML375 to its specific interaction with the M5 receptor, thereby validating experimental findings and contributing to a more robust understanding of the therapeutic potential of M5 receptor modulation. This rigorous approach is a cornerstone of modern drug discovery and development, ensuring the specificity and reliability of preclinical and clinical research.

References

- 1. Muscarinic acetylcholine receptor M5 is involved in spermatogenesis through the modification of cell–cell junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedgrid.com [biomedgrid.com]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 11. surendranathcollege.ac.in [surendranathcollege.ac.in]

Stereospecificity of ML375: A Technical Guide to a Selective M5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML375, or (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one, has been identified as the first selective negative allosteric modulator (NAM) for the M5 muscarinic acetylcholine (B1216132) receptor.[1][2][3] This compound has garnered significant interest within the research community, particularly for its potential in studying the physiological roles of the M5 receptor and as a tool for therapeutic development in areas such as addiction.[4][5] A critical aspect of ML375's pharmacological profile is its pronounced stereospecificity. The biological activity is exclusively associated with one of its enantiomers, a factor of paramount importance for its development and application as a precise pharmacological tool. This guide provides an in-depth technical overview of the stereospecific nature of ML375, including quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Stereospecific Pharmacological Activity

The pharmacological activity of ML375 is enantiospecific, with all known M5 negative allosteric modulation residing in the (S)-enantiomer.[1] This was determined through the separation of the racemic mixture and subsequent pharmacological testing of the individual enantiomers. The (S)-enantiomer, also referred to as the (-)-enantiomer, is the active compound, while the (R)-enantiomer, or (+)-enantiomer, is devoid of activity at the M5 receptor.[1][6] The absolute stereochemistry of the active (-)-enantiomer was definitively established as (S) through single X-ray crystallography.[1] This high degree of stereoselectivity underscores the specific molecular interactions required for ML375's modulatory effect on the M5 receptor.

Quantitative Data Summary

The stereospecific activity of ML375 is clearly demonstrated by the significant difference in the half-maximal inhibitory concentration (IC50) values between its enantiomers across various muscarinic receptor subtypes. The following tables summarize the quantitative data for the (S)- and (R)-enantiomers of ML375.

Table 1: In Vitro Potency of ML375 Enantiomers at Human Muscarinic Receptors

| Compound | hM5 IC50 (nM) | hM1-M4 IC50 (µM) |

| (S)-ML375 | 300 | >30 |

| (R)-ML375 | >30,000 | >30 |

Data sourced from Gentry et al., 2013.[1]

Table 2: In Vitro Potency of ML375 Enantiomers at Rat Muscarinic Receptors

| Compound | rM5 IC50 (nM) | rM1-M4 IC50 (µM) |

| (S)-ML375 | 790 | >30 |

| This compound | Not Reported | Not Reported |

Data sourced from Gentry et al., 2013.[1]

Detailed Experimental Protocols

Synthesis of Racemic ML375

The synthesis of racemic ML375 involves a two-step process starting from 2-(4-chlorobenzoyl)benzoic acid.

-

Formation of the Imidazo[2,1-a]isoindol-5(9bH)-one Core:

-

A mixture of 2-(4-chlorobenzoyl)benzoic acid and ethylenediamine (B42938) is refluxed in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Water is removed using a Dean-Stark trap.

-

After cooling, the reaction mixture is worked up with dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate.

-

The crude product is purified by recrystallization from ethanol (B145695) to yield 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one.[1]

-

-

Acylation to form ML375:

-

To a solution of the core intermediate and diisopropylethylamine (DIPEA) in dichloromethane (DCM), 3,4-difluorobenzoyl chloride is added.

-

The reaction is stirred at ambient temperature.

-

The reaction is quenched with methanol (B129727), and the product is concentrated.

-

Purification is achieved via preparative liquid chromatography to yield racemic ML375.[1]

-

Enantiomeric Separation by Supercritical Fluid Chromatography (SFC)

The separation of the (S)- and (R)-enantiomers of ML375 is achieved using chiral supercritical fluid chromatography.

-

System: CO2 supercritical fluid chromatography.

-

Column: Lux cellulose-3 10 × 250 mm column.

-

Temperature: 40 °C.

-

Backpressure: 100 bar.

-

Co-solvent: Methanol (10% isocratic).

-

Flow Rate: 15 mL/min.

-

Enantiomeric Excess (ee) Determination: Chiral HPLC analysis on a Lux cellulose-3 4.6 × 250 mm column with a methanol gradient (5–50%) is used to confirm the ee of the separated enantiomers, which is typically >98%.[1]

M5 Receptor Functional Assay (Calcium Mobilization)

The inhibitory activity of ML375 enantiomers on the M5 receptor is determined using a functional assay that measures changes in intracellular calcium concentration in response to receptor activation by acetylcholine (ACh).

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor.

-

Assay Principle: The assay is a triple-add, functional high-throughput screen. The M5 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.

-

Procedure:

-

Cells are plated in a multi-well format.

-

The test compound ((S)-ML375 or this compound) is added at various concentrations.

-

An EC80 concentration of acetylcholine is added to stimulate the M5 receptor.

-

A calcium-sensitive fluorescent dye is used to measure the change in intracellular calcium levels.

-

The IC50 value is calculated from the concentration-response curve of the test compound's ability to inhibit the ACh-induced calcium mobilization.[7]

-

Radioligand Binding Assay

Radioligand binding assays are employed to assess the affinity and binding kinetics of ML375 at muscarinic receptors.

-

Radioligand: [3H]N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Membrane Preparation: Membranes are prepared from CHO cells expressing the desired muscarinic receptor subtype (M1-M5).[8]

-

Assay Buffer: Typically a Tris-based buffer at physiological pH.

-

Procedure (Competition Binding):

-

Receptor membranes are incubated with a fixed concentration of [3H]-NMS and varying concentrations of the unlabeled competitor (e.g., ML375 enantiomers).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC50 values are determined by non-linear regression analysis of the competition curves.[2][9]

-

-

Procedure (Dissociation Kinetics):

-

Receptor membranes are pre-incubated with [3H]-NMS to allow for binding equilibrium.

-

Dissociation is initiated by the addition of a high concentration of a non-radiolabeled antagonist (e.g., atropine) in the presence or absence of the allosteric modulator (ML375).

-

Samples are filtered at various time points to measure the amount of remaining bound radioligand.

-

The rate of dissociation (k_off) is determined. Allosteric modulators can alter the dissociation rate of the primary ligand.[8][10]

-

Mandatory Visualizations

Caption: Stereospecific interaction of ML375 enantiomers with the M5 receptor.

Caption: Experimental workflow for the stereospecific characterization of ML375.

Caption: M5 receptor signaling pathway and the inhibitory action of (S)-ML375.

Signaling Pathway and Mechanism of Action

The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by the endogenous agonist acetylcholine, the M5 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium, leading to various downstream cellular responses.

ML375 acts as a negative allosteric modulator, meaning it binds to a site on the receptor that is topographically distinct from the orthosteric site where acetylcholine binds.[4] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of acetylcholine.[10] Studies have revealed that ML375 interacts with a novel allosteric site located at the interface of transmembrane domains 2-4 of the M5 receptor.[4][8][11] This is distinct from the more "common" allosteric site found in the extracellular vestibule of other muscarinic receptors. The stereospecificity of ML375 suggests that the (S)-enantiomer has the precise three-dimensional structure required for optimal interaction with this unique allosteric pocket, while the (R)-enantiomer does not fit correctly and thus cannot exert a modulatory effect. The negative modulation of M5 by (S)-ML375 has been shown to decrease dopamine (B1211576) release in the striatum, highlighting its potential to influence dopaminergic signaling.[5]

References

- 1. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (R)-ML375: An In-depth Technical Guide

Executive Summary

This technical guide provides a detailed pharmacological profile of (R)-ML375. It is crucial to note that the pharmacological activity associated with the compound commonly referred to as ML375 resides exclusively in its (S)-enantiomer. The (R)-enantiomer, this compound, is pharmacologically inactive at the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). This document will first address the profile of this compound, establishing its lack of activity. Subsequently, a comprehensive pharmacological profile of the active (S)-enantiomer, (S)-ML375, will be presented, as this is the entity with therapeutic and research potential. This guide is intended for researchers, scientists, and drug development professionals.

Pharmacological Profile of this compound

This compound is the (R)-enantiomer of the selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM), ML375. Extensive in vitro studies have demonstrated that this compound is devoid of activity at the human M5 mAChR.[1] The pharmacological activity of racemic ML375 is entirely attributable to the (S)-enantiomer.[2]

In Vitro Potency

The lack of activity of this compound at the human M5 receptor is quantified by its half-maximal inhibitory concentration (IC50), which is greater than 30 µM.[1] This contrasts sharply with the sub-micromolar potency of the (S)-enantiomer.

Pharmacological Profile of (S)-ML375

(S)-ML375, also referred to as VU0483253, is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[2][3] Its high selectivity for the M5 subtype over other muscarinic receptors (M1-M4) makes it a valuable tool for studying the physiological roles of M5 and a potential therapeutic agent for CNS disorders involving dopaminergic dysfunction, such as addiction.[2][4]

Mechanism of Action

(S)-ML375 acts as a negative allosteric modulator, meaning it binds to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[2] This binding event reduces the affinity and/or efficacy of ACh, thereby inhibiting receptor activation.[4][5] This allosteric mechanism is confirmed by the observation that (S)-ML375 does not compete with the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS) for binding to the M5 receptor.[2] Instead, it decreases the dissociation rate of [3H]-NMS, which is characteristic of an allosteric interaction.[2]

Signaling Pathway

The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by acetylcholine, the M5 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). (S)-ML375, by negatively modulating the receptor, inhibits this signaling cascade.

Quantitative Data

In Vitro Potency and Selectivity

(S)-ML375 exhibits sub-micromolar potency for the human and rat M5 receptors and demonstrates high selectivity against other muscarinic receptor subtypes.

| Compound | Target | Species | Assay Type | IC50 | Reference |

| This compound | M5 mAChR | Human | Calcium Mobilization | > 30 µM | [1][2] |

| (S)-ML375 | M5 mAChR | Human | Calcium Mobilization | 300 nM | [2][3] |

| (S)-ML375 | M5 mAChR | Rat | Calcium Mobilization | 790 nM | [2][3] |

| (S)-ML375 | M1 mAChR | Human | Calcium Mobilization | > 30 µM | [2] |

| (S)-ML375 | M2 mAChR | Human | Calcium Mobilization | > 30 µM | [2] |

| (S)-ML375 | M3 mAChR | Human | Calcium Mobilization | > 30 µM | [2] |

| (S)-ML375 | M4 mAChR | Human | Calcium Mobilization | > 30 µM | [2] |

Pharmacokinetic Properties

(S)-ML375 has been shown to have favorable pharmacokinetic properties, including CNS penetration, in preclinical species.

| Species | Route | Parameter | Value | Unit | Reference |

| Rat | IV (1 mg/kg) | CLp | 2.5 | mL/min/kg | [6] |

| Rat | IV (1 mg/kg) | t1/2 | 80 | hr | [6] |

| Rat | PO | %F | 80 | % | [6] |

| Rat | PO | Cmax | 1.4 | µM | [6] |

| Rat | PO | Tmax | 7 | hr | [6] |

| Cynomolgus Monkey | IV (1 mg/kg) | CLp | 3.0 | mL/min/kg | [6] |

| Cynomolgus Monkey | IV (1 mg/kg) | t1/2 | 10 | hr | [6] |

Experimental Protocols

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the Gq/11-mediated signaling of the M5 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 mAChR are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Compound Treatment: The cells are pre-incubated with varying concentrations of (S)-ML375 or vehicle for a specified period.

-

Agonist Stimulation: Acetylcholine is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a defined time.

-

Assay Termination and Lysis: The reaction is stopped, and the cells are lysed.

-

IP Extraction: The total inositol phosphates are separated from free inositol using Dowex anion-exchange chromatography.

-

Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.

-

Data Analysis: The concentration-response curves for (S)-ML375 are plotted to determine its IC50 value.

Radioligand Binding Assay ([3H]-NMS Dissociation)

This assay is used to confirm the allosteric mechanism of action of (S)-ML375.

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human M5 mAChR.

-

Radioligand Incubation: The membranes are incubated with the orthosteric muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS) until equilibrium is reached.

-

Dissociation Initiation: Dissociation of [3H]-NMS is initiated by adding a high concentration of a non-radiolabeled orthosteric antagonist (e.g., atropine) in the presence or absence of (S)-ML375.

-

Sampling: Aliquots are taken at various time points.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity remaining on the filters is measured by liquid scintillation counting.

-

Data Analysis: The dissociation rate of [3H]-NMS in the presence and absence of (S)-ML375 is calculated. A slower dissociation rate in the presence of (S)-ML375 indicates a negative allosteric interaction.

Experimental Workflow

The discovery and characterization of a selective NAM like (S)-ML375 typically follows a multi-step process.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. medchemexpress.com [medchemexpress.com]

(R)-ML375: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and chemical properties of (R)-ML375. While its enantiomer, (S)-ML375, is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), this compound is notably devoid of activity at this receptor. This document details the synthetic route to produce the racemic mixture and the subsequent chiral separation to isolate the (R)-enantiomer. Furthermore, it outlines the chemical and pharmacological properties of this compound, providing valuable data for researchers in the fields of medicinal chemistry and pharmacology.

Introduction

ML375 is a highly selective M5 negative allosteric modulator (NAM) with sub-micromolar potency.[1][2] It is a valuable tool compound for studying the physiological roles of the M5 receptor, which is implicated in addiction and reward pathways.[1] The biological activity of ML375 resides exclusively in its (S)-enantiomer.[1] The (R)-enantiomer, this compound, serves as a crucial negative control in pharmacological studies, demonstrating the stereospecificity of the M5 receptor's allosteric binding site. This guide focuses on the synthesis and characterization of this inactive enantiomer.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (R)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one | [1] |

| Synonyms | (R)-VU0483253 | [3] |

| CAS Number | 1488362-56-6 | [3] |

| Molecular Formula | C₂₃H₁₅ClF₂N₂O₂ | |

| Molecular Weight | 424.83 g/mol | |

| Appearance | White to beige powder | |

| Solubility | DMSO: 2 mg/mL, clear | |

| Optical Activity | [α]/D +150 to +175, c = 0.5 in chloroform-d |

Synthesis

The synthesis of this compound involves the initial preparation of the racemic compound, followed by chiral separation to isolate the individual enantiomers.

Synthesis of Racemic ML375 (5g)

The synthesis of the racemic precursor involves a two-step process starting from 2-(4-chlorobenzoyl)benzoic acid.

Scheme 1: Synthesis of Racemic ML375

Reagents and conditions: (a) Ethylene (B1197577) diamine, p-TSA, toluene (B28343), reflux, Dean-Stark trap; (b) 3,4-difluorobenzoyl chloride, DCM, DIPEA.[1]

Experimental Protocol for Racemic ML375 Synthesis

Step 1: Synthesis of 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one

-

A solution of 2-(4-chlorobenzoyl)benzoic acid, ethylene diamine, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap to remove water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one.

Step 2: Synthesis of Racemic ML375 (5g)

-

To a solution of 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (1.0 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.) in dichloromethane (B109758) (DCM) is added 3,4-difluorobenzoyl chloride (1.5 eq.).[1]

-

The reaction is stirred at ambient temperature for 2 hours.[1]

-

The reaction is quenched with methanol, and the organic solvents are evaporated.[1]

-

The crude product is purified via preparative liquid chromatography to obtain racemic ML375.[1]

Chiral Separation of Enantiomers

The racemic mixture is resolved into its individual (S) and (R) enantiomers using supercritical fluid chromatography (SFC). This technique provides both enantiomers with high enantiomeric excess (>99% ee).[1]

Biological Inactivity and Pharmacological Data

This compound is characterized by its lack of activity at the M5 muscarinic acetylcholine receptor. This stereospecificity is a key finding in the pharmacological characterization of the ML375 series.

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ (hM₅) | > 30 µM | Human | Calcium Mobilization Assay | [1][3] |

The high IC₅₀ value demonstrates that this compound does not significantly inhibit the function of the human M5 receptor, even at high concentrations.[1][3]

Mechanism of Action and Signaling Pathway

(S)-ML375 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][4] This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds.[1] This binding event reduces the receptor's response to acetylcholine.[5][6] The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[7]

This compound, being inactive, does not modulate this signaling pathway.

Caption: M5 receptor signaling pathway and the differential effects of (S)-ML375 and this compound.

Conclusion

This compound is the inactive enantiomer of the potent M5-selective negative allosteric modulator, ML375. Its synthesis is achieved through the resolution of a racemic mixture. The inactivity of this compound at the M5 receptor underscores the stereospecific nature of the allosteric binding site and establishes its role as an essential negative control for in vitro and in vivo studies aimed at elucidating the function of the M5 receptor. This guide provides the necessary chemical and pharmacological information for researchers to effectively utilize this compound in their scientific investigations.

References

- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Inactivity of (R)-ML375 at the M5 Muscarinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism behind the lack of activity of the (R)-enantiomer of ML375, a selective modulator of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). While its counterpart, (S)-ML375, is a potent negative allosteric modulator (NAM), (R)-ML375 is functionally inert. Understanding the principles of this stereoselectivity is crucial for the rational design of future M5-targeted therapeutics.

Core Concept: Enantiospecificity Dictates Activity

The fundamental reason for the inaction of this compound at the M5 receptor lies in the principle of enantiospecificity. The M5 receptor, like many biological targets, possesses a chiral binding pocket. The spatial arrangement of amino acid residues within this pocket creates a three-dimensional environment that preferentially interacts with one enantiomer over the other.

(S)-ML375, the active enantiomer, possesses the correct stereochemistry to productively engage with a novel allosteric binding site located at the interface of transmembrane (TM) helices 2, 3, and 4 of the M5 receptor.[1][2] This interaction induces a conformational change in the receptor that negatively modulates the binding and/or efficacy of the endogenous agonist, acetylcholine.

Conversely, the (R)-enantiomer, due to its different spatial configuration, is unable to establish the critical molecular interactions required for stable binding and subsequent allosteric modulation. This steric hindrance prevents this compound from effectively fitting into the allosteric pocket, rendering it inactive.[3][4][5]

Quantitative Analysis of ML375 Enantiomers at the M5 Receptor

The profound difference in activity between the two enantiomers is starkly illustrated by quantitative pharmacological data. The following table summarizes the inhibitory concentrations (IC50) of the racemic mixture and the individual enantiomers of ML375 at the human M5 muscarinic receptor.

| Compound | Human M5 IC50 (nM) | Activity at M1-M4 Receptors | Reference |

| Racemic ML375 (5g) | 480 | Inactive (>30 µM) | [3] |

| (S)-ML375 (8) | 300 | Inactive (>30 µM) | [3][4] |

| This compound (9) | >30,000 | Inactive (>30 µM) | [3] |

Mechanism of Inaction: A Logical Framework

The following diagram illustrates the logical flow explaining the differential activity of the ML375 enantiomers.

Caption: Logical workflow illustrating the enantiospecific inaction of this compound.

M5 Receptor Signaling Pathway

The M5 receptor primarily signals through the Gq/11 G-protein pathway. Upon activation by an agonist like acetylcholine, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). (S)-ML375, as a NAM, inhibits this cascade.

Caption: The Gq-coupled signaling pathway of the M5 muscarinic receptor.

Experimental Protocols

The characterization of ML375 and its enantiomers relies on two primary types of assays: radioligand binding assays to assess binding affinity and functional assays to measure receptor modulation.

Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of (R)- and (S)-ML375 at the M5 receptor.

Materials:

-

Membrane preparations from cells expressing the human M5 mAChR.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

Test compounds: this compound and (S)-ML375 at various concentrations.

-

96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

-

In a 96-well plate, add 150 µL of M5 receptor membrane preparation (50-120 µg protein) to each well.

-

Add 50 µL of the test compound ((R)- or (S)-ML375) at various dilutions or buffer for total binding. For non-specific binding, add 50 µL of atropine.

-

Add 50 µL of [3H]-NMS at a fixed concentration (typically near its Kd).

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Calculate the Ki values from the IC50 values obtained from the competition curves.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify Gq-coupled receptor activation.

Objective: To determine the functional potency (IC50) of (R)- and (S)-ML375 in modulating agonist-induced M5 receptor activity.

Materials:

-

CHO-K1 cells stably expressing the human M5 mAChR.

-

Assay Buffer containing 10-50 mM Lithium Chloride (LiCl) to inhibit IP1 degradation.

-

Agonist: Acetylcholine (ACh) at a concentration that elicits an 80% maximal response (EC80).

-

Test compounds: this compound and (S)-ML375 at various concentrations.

-

IP-One HTRF assay kit (or similar).

-

384-well white microplate and HTRF-compatible plate reader.

Procedure:

-

Seed the M5-expressing cells into a 384-well plate and incubate for 4-6 hours.

-

Prepare serial dilutions of the test compounds ((R)- or (S)-ML375) in assay buffer with LiCl.

-

Add the test compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

-

Add the EC80 concentration of acetylcholine to all wells except the negative control.

-

Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.

-

Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate in lysis buffer) to all wells.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader and calculate the IC50 values for the inhibition of the ACh response.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing compounds like ML375.

Caption: A generalized workflow for the discovery and characterization of ML375.

Conclusion

The inaction of this compound at the M5 muscarinic receptor is a clear demonstration of stereoselective pharmacology. Its inability to bind effectively to the novel allosteric site, in contrast to the potent (S)-enantiomer, underscores the importance of three-dimensional structure in drug-receptor interactions. This knowledge is invaluable for the ongoing development of highly selective and potent modulators of the M5 receptor for the treatment of neurological and psychiatric disorders.

References

- 1. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Figure 5, Structures and M5 activity of racemic 8, the (-)-enantiomer 9 and the (+) –enantiomer 10 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

discovery and development of ML375 and its analogs

An In-depth Technical Guide to the Discovery and Development of ML375 and Its Analogs

Introduction

ML375, or (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one, is a pioneering small molecule that has emerged as a highly selective, potent, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] The M5 receptor, a G protein-coupled receptor (GPCR), is sparsely expressed in the CNS but is uniquely co-localized with dopamine (B1211576) D2 receptors in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area.[2][4] This localization implicates the M5 receptor in the modulation of dopaminergic neurotransmission, making it a compelling therapeutic target for conditions such as addiction and other behavioral disorders.[5][6][7] The discovery of ML375 provided the first selective chemical probe to investigate the function of the M5 receptor, paving the way for a deeper understanding of its physiological roles and therapeutic potential.[2] This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and subsequent development of ML375 and its analogs.

Discovery of ML375

The journey to identify ML375 began with a functional high-throughput screen (HTS) to identify novel modulators of the M5 receptor.[2][8] This effort led to the identification of a 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one scaffold as a promising starting point. A subsequent multi-dimensional, iterative parallel synthesis approach was employed to explore the structure-activity relationship (SAR) and optimize the initial hits.[2]

The optimization process revealed that both the 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one core and a benzamide (B126) moiety were critical for M5 activity.[2] The SAR was found to be generally "shallow," with many modifications leading to a loss of activity.[2][9] However, systematic exploration of substituents on the benzamide and the 9b-phenyl ring ultimately led to a breakthrough. An analog featuring a 3,4-difluorobenzamide (B1297546) and a 9b-(4-chlorophenyl) group, designated as racemic 5g , exhibited sub-micromolar potency at the human M5 receptor (hM5 IC50 = 0.48 µM) and excellent selectivity against the other mAChR subtypes (M1-M4 IC50 > 30 µM).[2]

Further investigation revealed enantiospecific activity.[2] Chiral separation of the racemic mixture showed that all the inhibitory activity resided in the (S)-enantiomer, which was named ML375 (also referred to as compound 8 or VU0483253).[2] The (R)-enantiomer was found to be inactive.[10]

Mechanism of Action

ML375 functions as a negative allosteric modulator (NAM) of the M5 mAChR.[1][11][12] This means it binds to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. By binding to this allosteric site, ML375 reduces the affinity and/or efficacy of ACh at the receptor.[4][11][12]

Initial studies confirmed that ML375 does not compete with ligands that bind to the well-characterized "common" allosteric site in the extracellular vestibule of mAChRs.[5][6][13] This suggested that ML375 utilizes a novel binding site. Through a combination of molecular docking, the use of M5-M2 mAChR chimeras, and site-directed mutagenesis, the binding site for ML375 was identified as a previously unknown allosteric pocket located at the interface of transmembrane (TM) domains 2, 3, and 4.[5][6][13] This discovery highlighted the ability of allosteric modulators to selectively target highly conserved proteins by engaging unique binding sites.[5][6]

Pharmacological and Pharmacokinetic Profile of ML375

ML375 is characterized by its high potency and selectivity for the M5 receptor. It exhibits sub-micromolar inhibitory activity against both human and rat M5 receptors while showing no significant activity at M1-M4 subtypes.[2][3]

The pharmacokinetic (DMPK) profile of ML375 has been evaluated in multiple species.[1][2] It demonstrates high metabolic stability, low clearance, and a long elimination half-life, particularly in rodents (t1/2 of 80 hours in rats).[1][2][14] ML375 also shows high oral bioavailability and significant CNS penetration, which are critical properties for a centrally acting therapeutic agent.[1][2]

Development of Analogs: The Discovery of VU6008667

While the long half-life of ML375 is advantageous for some applications, it can be problematic for certain preclinical studies, such as addiction reinstatement paradigms that require a washout period.[9][14] This prompted efforts to develop an analog with a shorter half-life while retaining the desirable potency and selectivity of ML375.

The development of such an analog proved challenging due to the steep SAR of the chemical scaffold.[9][14] Numerous modifications to the ML375 structure resulted in inactive compounds.[9][15] Ultimately, a subtle modification—the incorporation of a single methyl group onto the 9b-phenyl ring—provided the desired outcome.[14] This modification acted as a metabolic shunt, leading to the discovery of (S)-11, also known as VU6008667. This new analog is equipotent to ML375 as an M5 NAM, maintains high CNS penetration and selectivity, but possesses a significantly shorter half-life in rats (t1/2 = 2.3 hours).[14]

Data Presentation

Table 1: In Vitro Potency and Selectivity of ML375

| Receptor Subtype | IC50 (nM) |

| Human M5 | 300[2][3] |

| Rat M5 | 790[2][3] |

| Human M1-M4 | >30,000[2][3] |

| Rat M1-M4 | >30,000[2] |

Table 2: Pharmacokinetic Properties of ML375

| Species | Parameter | Value |

| Rat (Sprague-Dawley) | Clearance (CLp) | 2.5 mL/min/kg[1][2] |

| Half-life (t1/2) | 80 hours[1][2] | |

| Oral Bioavailability (%F) | 80%[1] | |

| Cmax (1 mg/kg oral) | 1.4 µM[1] | |

| Tmax (1 mg/kg oral) | 7 hours[1] | |

| Monkey (Cynomolgus) | Clearance (CLp) | 3.0 mL/min/kg[1] |

| Half-life (t1/2) | 10 hours[1] |

Table 3: Comparison of ML375 and its Analog VU6008667

| Compound | hM5 IC50 | Rat Half-life (t1/2) |

| ML375 | 300 nM | 80 hours[14] |

| VU6008667 | Equipotent to ML375 | 2.3 hours[14] |

Experimental Protocols

Functional High-Throughput Screen

The initial screen was a triple-addition, functional assay performed on Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor. The assay measured changes in intracellular calcium levels in response to the application of an EC80 concentration of acetylcholine, which is a concentration that elicits 80% of the maximal response. Potential M5 modulators were identified by their ability to inhibit this ACh-induced calcium response.

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay

The modulatory effect of ML375 was quantified using a Gq/11-mediated inositol phosphate (IP) accumulation assay.[5] CHO cells expressing the M5 receptor were incubated with the test compound (ML375) before being stimulated with acetylcholine. The accumulation of inositol monophosphate (IP1), a downstream product of Gq/11 signaling, was measured using a commercially available kit. ML375's activity as a NAM was demonstrated by its ability to cause a concentration-dependent reduction in the potency of acetylcholine.[5]

Radioligand Binding Assays

Radioligand binding assays were used to determine the binding site and mechanism of ML375.[5] Dissociation kinetic experiments were performed using the radiolabeled orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS). The ability of ML375 to slow the dissociation rate of [3H]-NMS confirmed its allosteric mode of action.[5] Competition binding assays with [3H]-NMS were also used to assess the binding affinity of ML375 in the presence and absence of acetylcholine, which provided information on its cooperativity with the orthosteric ligand.[4]

Pharmacokinetic Studies

In vivo pharmacokinetic studies were conducted in male Sprague-Dawley rats and cynomolgus monkeys.[1][2] For intravenous administration, ML375 was formulated in a suitable vehicle and administered via the tail vein. For oral administration, it was given as a suspension by oral gavage. Blood samples were collected at various time points, and plasma concentrations of ML375 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters such as clearance, half-life, and bioavailability were then calculated from the plasma concentration-time data.[2]

Synthesis of ML375

The synthesis of ML375 was achieved through a multi-step process.[2] The core 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one scaffold was constructed, and the 9b-(4-chlorophenyl) moiety was introduced. The final step involved the acylation of the imidazo (B10784944) nitrogen with 3,4-difluorobenzoyl chloride. The resulting racemic mixture was then separated into its individual enantiomers using supercritical fluid chromatography (SFC) on a chiral stationary phase to yield the active (S)-enantiomer, ML375.[2]

Visualizations

Caption: M5 receptor signaling pathway and negative allosteric modulation by ML375.

Caption: Workflow for the discovery and optimization of ML375 and its analogs.

Caption: Logical relationship of the structure-activity relationship (SAR) studies for ML375.

Conclusion

The discovery and development of ML375 represent a landmark achievement in muscarinic receptor pharmacology. Through a systematic and iterative drug discovery process, ML375 was identified as the first selective negative allosteric modulator for the M5 receptor. The subsequent elucidation of its novel allosteric binding site has provided new insights into the structural basis of GPCR modulation. While the pharmacokinetic properties of ML375 were not ideal for all preclinical models, the challenges encountered spurred the successful development of the analog VU6008667, which possesses a more favorable half-life for specific in vivo applications. Together, ML375 and its analogs are invaluable tools for dissecting the role of the M5 receptor in health and disease, and they hold promise for the future development of novel therapeutics for addiction and other CNS disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ML375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Discovery of the First M5-Selective and CNS Penetrant Negative Allosteric Modulator (NAM) of a Muscarinic Acetylcholine Receptor: (S)-9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375): Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. research.monash.edu [research.monash.edu]

- 12. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The M5 Muscarinic Acetylcholine Receptor: A Pivotal Modulator in Neurological Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq/11 protein-coupled receptor, has emerged as a critical, yet underexplored, therapeutic target for a range of debilitating neurological disorders. Its restricted expression profile, primarily on dopaminergic neurons of the ventral tegmental area and substantia nigra, positions it as a key regulator of dopamine (B1211576) signaling, a pathway central to the pathophysiology of addiction, schizophrenia, and Parkinson's disease. Furthermore, its involvement in cerebrovascular regulation suggests a potential role in cognitive disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of the M5 receptor's function in these conditions, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and providing in-depth experimental protocols to facilitate further research and drug development in this promising area.

The M5 Receptor Signaling Cascade

The M5 muscarinic acetylcholine receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Upon binding its endogenous ligand, acetylcholine (ACh), the M5 receptor undergoes a conformational change that activates the heterotrimeric G protein Gq/11.[2][3][4] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] The elevation of intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and subsequent modulation of neuronal excitability and function.[2]

Figure 1: M5 Receptor Gq/11 Signaling Pathway.

Role of M5 Receptors in Neurological Disorders

Addiction

A substantial body of evidence implicates the M5 receptor in the reinforcing and rewarding effects of drugs of abuse, particularly psychostimulants like cocaine and opioids like morphine. M5 receptors are strategically located on dopamine neurons in the ventral tegmental area (VTA), a key component of the brain's reward circuitry.[6] Studies using M5 receptor knockout (M5R-/-) mice have consistently demonstrated a reduction in drug-seeking and drug-taking behaviors.

Quantitative Data from Preclinical Addiction Models

| Parameter | Drug | Animal Model | Key Finding in M5R-/- vs. Wild-Type (WT) | Reference |

| Cocaine Self-Administration | Cocaine | Mice | Decreased self-administration of low to moderate doses of cocaine. | [6] |

| Cocaine-Induced Locomotor Activity | Cocaine | Mice | Reduced locomotor response to high doses of cocaine. | [7] |

| Cocaine Conditioned Place Preference (CPP) | Cocaine | Mice | No significant difference in CPP at a 10 mg/kg conditioning dose. | [7] |

| Extracellular Dopamine in Nucleus Accumbens | Cocaine | Rats | Cocaine (1.5 mg/kg, i.v.) significantly increased dopamine peak height and apparent Km. | [8] |

| Morphine-Induced Locomotion | Morphine | Mice | Reduced morphine-induced locomotion. | [9] |

Schizophrenia

The involvement of the M5 receptor in schizophrenia is linked to its modulation of dopamine signaling, which is dysregulated in this disorder. The M5 receptor's expression on VTA dopamine neurons suggests that its modulation could impact both the positive and negative symptoms of schizophrenia.[10] While research is ongoing, targeting the M5 receptor presents a novel therapeutic strategy. The M5R knockout mutation has been shown to have a stabilizing effect on sensorimotor gating, a process that is deficient in individuals with schizophrenia.[3]

Parkinson's Disease

In Parkinson's disease, the progressive loss of dopamine neurons in the substantia nigra leads to motor deficits. The expression of M5 receptors on these same neurons suggests that modulating M5 activity could potentially influence the remaining dopamine neuron function. While research in this area is still in its early stages, the M5 receptor represents a potential target for novel therapeutic interventions for Parkinson's disease.

Alzheimer's Disease

The role of M5 receptors in Alzheimer's disease is less direct but is linked to their involvement in regulating cerebral blood flow.[3] M5R knockout mice exhibit deficits in hippocampus-dependent cognitive tasks.[3] Agonists for M5 or mixed M1/M5 receptors are being explored as potential treatments for the memory deficits associated with Alzheimer's disease.[3]

Experimental Protocols

Generation of M5 Receptor Knockout Mice

The generation of M5 receptor knockout (M5R-/-) mice has been a pivotal tool in elucidating the in vivo functions of this receptor.[11]

Figure 2: Workflow for Generating M5 Receptor Knockout Mice.

Detailed Methodology:

-

Targeting Vector Construction: A targeting vector is designed to replace a portion of the Chrm5 gene, which encodes the M5 receptor, with a selectable marker, such as a neomycin resistance cassette.[12] This disruption prevents the production of a functional M5 receptor protein.

-

ES Cell Transfection: The targeting vector is introduced into embryonic stem (ES) cells, typically from a 129S6/SvEvTac mouse strain, via electroporation.[6][12]

-

Selection of Targeted ES Cells: ES cells that have undergone homologous recombination, where the targeting vector has correctly integrated into the Chrm5 locus, are selected for using a positive selection agent (e.g., G418 for neomycin resistance).

-

Blastocyst Injection: The correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6).

-

Generation of Chimeric Mice: The injected blastocysts are surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring will be chimeras, containing cells from both the host blastocyst and the genetically modified ES cells.

-

Germline Transmission: Chimeric males are bred with wild-type females (e.g., C57BL/6NTac) to determine if the genetic modification has been incorporated into the germline.[6]

-

Generation of Heterozygous and Homozygous Mice: Offspring that carry the modified Chrm5 allele (heterozygotes, M5R+/-) are identified by genotyping. Heterozygous mice are then interbred to produce homozygous M5 receptor knockout mice (M5R-/-), heterozygous littermates, and wild-type controls.[1]

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Measurement

FSCV is an electrochemical technique used to measure rapid changes in dopamine concentrations in the brain with high temporal and spatial resolution.[13][14][15]

Detailed Methodology (Ex Vivo Brain Slices):

-

Electrode Fabrication: Carbon-fiber microelectrodes are fabricated by pulling a single carbon fiber (typically 7 µm in diameter) into a glass capillary. The exposed carbon fiber tip is then cut to a specific length (e.g., 30-100 µm).[14]

-

Brain Slice Preparation: Mice are anesthetized and transcardially perfused with ice-cold artificial cerebrospinal fluid (aCSF). The brain is rapidly removed, and coronal or sagittal slices (typically 240-300 µm thick) containing the region of interest (e.g., nucleus accumbens) are prepared using a vibratome.[14][15]

-

Recording Setup: The brain slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature. A stimulating electrode is placed to evoke dopamine release, and the carbon-fiber microelectrode is positioned in the target area to detect it.[13][14]

-

Voltammetric Measurements: A triangular waveform potential (e.g., -0.4 V to +1.3 V and back) is applied to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[16] The resulting current from the oxidation and reduction of dopamine is measured.

-

Data Analysis: The background current is subtracted, and the resulting cyclic voltammogram provides a chemical signature that can be used to identify and quantify dopamine.[16]

-

Calibration: At the end of each experiment, the electrode is calibrated with known concentrations of dopamine to convert the measured current into dopamine concentration.[13]

RNAscope in situ Hybridization

RNAscope is a highly specific and sensitive in situ hybridization technique used to detect and quantify single RNA molecules in individual cells within their morphological context.[17][18][19]

Detailed Methodology (Fixed Frozen Brain Sections):

-

Tissue Preparation: Mice are perfused with 4% paraformaldehyde (PFA). The brain is dissected, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution. The tissue is then frozen and sectioned on a cryostat (e.g., 20 µm thick sections) and mounted on slides.[17]

-

Pretreatment: The slides undergo a series of pretreatment steps, including a post-fixation, dehydration in ethanol, and treatment with hydrogen peroxide and protease to unmask the target RNA.[17]

-

Probe Hybridization: A target-specific oligonucleotide probe set, designed with a "double-Z" configuration, is hybridized to the target mRNA (e.g., Chrm5 mRNA) for a specific time and temperature (e.g., 2 hours at 40-42°C).[17][20]

-

Signal Amplification: A cascade of signal amplification steps is performed, where preamplifier, amplifier, and label probes are sequentially hybridized to the target probes.[18][20]

-

Detection: The signal is visualized using either a chromogenic or fluorescent detection system. Each detected dot typically represents a single mRNA molecule.[18][21]

-

Imaging and Quantification: The slides are imaged using a brightfield or fluorescence microscope, and the number of dots per cell can be quantified manually or with image analysis software.[21]

Conditioned Place Preference (CPP)

The CPP paradigm is a behavioral assay used to measure the rewarding or aversive properties of a stimulus, such as a drug of abuse.[22]

Detailed Methodology:

-

Apparatus: A standard CPP apparatus consists of two or more compartments with distinct visual and tactile cues, separated by a neutral central area.[22]

-

Pre-Conditioning (Baseline Preference): On the first day, the animal is allowed to freely explore all compartments of the apparatus for a set period (e.g., 15 minutes), and the time spent in each compartment is recorded to determine any initial preference.[22]

-

Conditioning: Over several days, the animal receives injections of the drug (e.g., cocaine) and is confined to one of the compartments. On alternate days, the animal receives a vehicle injection (e.g., saline) and is confined to the opposite compartment. The drug-paired and vehicle-paired compartments are counterbalanced across animals.[22]

-

Post-Conditioning (Test): After the conditioning phase, the animal is placed back into the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.[22]

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.

Future Directions and Therapeutic Potential

The research highlighted in this guide underscores the significant potential of the M5 muscarinic acetylcholine receptor as a therapeutic target for a variety of neurological disorders. The development of selective M5 receptor antagonists or negative allosteric modulators holds promise for the treatment of addiction by reducing the rewarding effects of drugs of abuse. Conversely, M5 receptor agonists or positive allosteric modulators may offer a novel approach to enhancing cognitive function in disorders like Alzheimer's disease. Further research is warranted to fully elucidate the complex role of M5 receptors in the pathophysiology of schizophrenia and Parkinson's disease. The continued development of subtype-selective ligands and the use of sophisticated preclinical models will be crucial in translating our understanding of M5 receptor function into novel and effective therapies for these challenging neurological conditions.

References

- 1. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. niddk.nih.gov [niddk.nih.gov]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. Reduced Cocaine Self-Administration in Muscarinic M5 Acetylcholine Receptor-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. Dopamine Uptake Changes Associated with Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M1-M5 muscarinic receptor knockout mice as novel tools to study the physiological roles of the muscarinic cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 030165 - M5R- , M5- , mAChR5- , M5 muscarinic receptor single KO Strain Details [jax.org]

- 11. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fast scan cyclic voltammetry [protocols.io]

- 13. protocols.io [protocols.io]

- 14. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]

- 16. chayon.co.kr [chayon.co.kr]

- 17. RNAscope: A Novel in Situ RNA Analysis Platform for Formalin-Fixed, Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A method for manual and automated multiplex RNAscope in situ hybridization and immunocytochemistry on cytospin samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RNAscope Workflow, In Situ Hybridization Steps | ACD [acdbio.com]

- 20. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Parametric investigation of social place preference in adolescent mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

commercial availability and sourcing of (R)-ML375

An In-depth Technical Guide to (R)-ML375: Commercial Availability and Sourcing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, sourcing, and key experimental data related to this compound. While the (R)-enantiomer itself is inactive, it is often used as a negative control for its pharmacologically active counterpart, (S)-ML375, a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).

Commercial Availability

This compound is readily available from several commercial suppliers, facilitating its use in research and development. Below is a summary of its availability from prominent vendors.

| Supplier | Catalog Number | Purity | Notes |

| MedchemExpress | HY-12567A | 98.19%[1] | Also available as part of various compound libraries. |

| Sigma-Aldrich | Not explicitly found for this compound, but they carry the active (S)-enantiomer, ML375. | ≥98% (HPLC)[2] |

Sourcing and Synthesis

The active compound, (S)-ML375 (also referred to as ML375 or VU0483253), was identified through a functional high-throughput screen. The racemic mixture was synthesized, and the enantiomers were subsequently separated.[3] The (S)-enantiomer was found to possess all the M5 negative allosteric modulator activity, while the (R)-enantiomer was inactive.[3]

A general synthetic scheme involves the condensation of 2-(4-chlorobenzoyl)benzoic acid with ethylenediamine (B42938) to form the core imidazoisoindolone scaffold. This is followed by acylation with 3,4-difluorobenzoyl chloride to yield the racemic product.[3] The enantiomers can then be separated using chiral supercritical fluid chromatography (SFC).[3]

Physicochemical and Pharmacokinetic Properties of (S)-ML375

The following tables summarize the key in vitro and in vivo properties of the active (S)-enantiomer.

Table 1: In Vitro Activity of (S)-ML375 [3][4]

| Parameter | Species | Value |

| M5 IC50 | Human | 300 nM |

| Rat | 790 nM | |

| M1-M4 IC50 | Human & Rat | >30 µM |

Table 2: Pharmacokinetic Parameters of (S)-ML375 [3][5]

| Parameter | Species | Value | Route |

| Clearance (CLp) | Rat | 2.5 mL/min/kg | IV |

| Cynomolgus Monkey | 3.0 mL/min/kg | IV | |

| Half-life (T1/2) | Rat | 80 hr | IV |

| Cynomolgus Monkey | 10 hr | IV | |

| Oral Bioavailability (%F) | Rat | 80% | Oral |

| Cmax | Rat | 1.4 µM | Oral |

| Tmax | Rat | 7 hours | Oral |

Mechanism of Action

(S)-ML375 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[4][5] It does not bind to the orthosteric site where acetylcholine binds but rather to a novel allosteric site located at the interface of transmembrane helices 2, 3, and 4 of the receptor.[6] This binding results in a conformational change that reduces the affinity and/or efficacy of orthosteric agonists like acetylcholine.[7][8] This is demonstrated by a decrease in the potency of acetylcholine in functional assays and a slowing of the dissociation rate of radiolabeled antagonists from the receptor.[6]

Caption: Signaling pathway of M5 receptor modulation by (S)-ML375.

Experimental Protocols

In Vivo Dissolution for Animal Studies

For in vivo experiments, (S)-ML375 can be prepared as a suspension. A common protocol involves the following steps:[5]

-

Prepare a stock solution of (S)-ML375 in DMSO (e.g., 50 mg/mL).

-

For a final solution, add the DMSO stock solution to corn oil. A typical ratio is 10% DMSO and 90% corn oil by volume.

-

Mix thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

It is recommended to prepare the working solution fresh on the day of use.

Another formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For a 2.5 mg/mL solution:

-